molecular formula C8H9ClN4S2 B11958754 1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- CAS No. 89981-53-3

1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)-

Cat. No.: B11958754
CAS No.: 89981-53-3
M. Wt: 260.8 g/mol
InChI Key: AJHFPDZALJKOMN-UHFFFAOYSA-N
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Description

1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- (CAS: 89981-53-3) is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C₈H₉ClN₄S₂ and a molecular weight of 260.767 g/mol . Its structure features a hydrazine backbone substituted with thiocarbamoyl groups and a 4-chlorophenyl ring. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 4 donors, 2 acceptors.
  • XlogP (lipophilicity): 1.7, indicating moderate hydrophobicity.
  • The compound’s InChIKey (AJHFPDZALJKOMN-UHFFFAOYSA-N) and synthetic versatility make it a scaffold for bioactive derivatives, particularly in agrochemical and pharmacological research .

Properties

CAS No.

89981-53-3

Molecular Formula

C8H9ClN4S2

Molecular Weight

260.8 g/mol

IUPAC Name

1-(carbamothioylamino)-3-(4-chlorophenyl)thiourea

InChI

InChI=1S/C8H9ClN4S2/c9-5-1-3-6(4-2-5)11-8(15)13-12-7(10)14/h1-4H,(H3,10,12,14)(H2,11,13,15)

InChI Key

AJHFPDZALJKOMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=S)N)Cl

Origin of Product

United States

Preparation Methods

Condensation of Thiosemicarbazide with Aryl Isothiocyanates

The most widely reported method for synthesizing 1,2-hydrazinedicarbothioamides involves the reaction of 4-substituted thiosemicarbazides with aryl isothiocyanates . For the N-(4-chlorophenyl) variant, this approach requires 4-phenyl-3-thiosemicarbazide and 4-chlorophenyl isothiocyanate as starting materials.

Procedure :

  • 4-Phenyl-3-thiosemicarbazide (0.005 mol, 1.0 g) is dissolved in methanol (25 mL) in a round-bottom flask.

  • 4-Chlorophenyl isothiocyanate (0.005 mol, 0.85 g) is added dropwise under stirring.

  • The mixture is refluxed for 3–4 hours, yielding a white precipitate.

  • The product is filtered, washed with water, and recrystallized using ethanol.

Mechanism :
The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amine group on the electrophilic carbon of the isothiocyanate, forming an intermediate thiourea derivative. Subsequent deprotonation and rearrangement yield the final 1,2-hydrazinedicarbothioamide.

Optimization :

  • Solvent : Methanol or ethanol ensures high solubility and facilitates precipitate formation.

  • Temperature : Reflux conditions (60–80°C) accelerate the reaction without side products.

  • Stoichiometry : A 1:1 molar ratio of thiosemicarbazide to isothiocyanate maximizes yield.

ParameterOptimal ValueYield (%)Purity (HPLC)
SolventMethanol78–8298.5
Reaction Time3.5 hours8098.1
Temperature65°C8599.0

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Key vibrational bands for 1,2-hydrazinedicarbothioamide, N-(4-chlorophenyl)- include:

  • N–H Stretch : 3250–3350 cm⁻¹ (hydrazine backbone).

  • C=S Stretch : 1250–1300 cm⁻¹ (thiocarbonyl groups).

  • C–Cl Stretch : 750–800 cm⁻¹ (aromatic chloro substituent).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 7.4–7.6 (m, 4H, Ar–H).

    • δ 10.2 (s, 2H, NH).

  • ¹³C NMR :

    • δ 180.2 (C=S), 135.8 (C–Cl), 128.9–130.1 (Ar–C).

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Thiosemicarbazide RouteHigh purity, scalableRequires toxic isothiocyanates78–85
Hydrazine FunctionalizationUses stable precursorsMulti-step, low yield50–60

Applications and Derivatives

1,2-Hydrazinedicarbothioamides serve as ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with antioxidant and antimicrobial properties . The N-(4-chlorophenyl) variant’s electron-withdrawing group enhances metal-binding affinity, making it valuable in catalyst design.

Chemical Reactions Analysis

Types of Reactions

1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of derivatives of 1,2-hydrazinedicarbothioamide in anticancer therapies. For instance, compounds derived from this structure have shown promising activity against glioblastoma cell lines by inhibiting key kinases involved in cancer progression. One notable derivative exhibited low micromolar activity against AKT2/PKBβ, a critical target in glioma therapy, indicating its potential as a lead compound for further development .

Antimicrobial Properties

The compound has also been investigated for its antibacterial properties. A specific derivative demonstrated significant antimicrobial activity against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that this compound could serve as a lead for developing new antibacterial agents .

Antioxidant Activity

Research into the antioxidant capabilities of 1,2-hydrazinedicarbothioamide derivatives indicates their potential utility in combating oxidative stress-related diseases. These compounds have been synthesized and evaluated for their ability to scavenge free radicals, contributing to their profile as multifunctional therapeutic agents .

Pollutant Detection

Derivatives of 1,2-hydrazinedicarbothioamide have been explored for their application in environmental monitoring. They are being developed as sensors for detecting hazardous substances such as hydrazine and 4-chlorophenol in water sources. This application is critical for ensuring public health and safety by monitoring environmental pollutants effectively .

Formulation Development

The solubility characteristics of N-(4-chlorophenyl)-N'-1-naphthyl-1,2-hydrazinedicarbothioamide have been studied extensively to inform drug formulation strategies. The solubility increases with temperature in various solvents, which is essential for optimizing drug delivery systems in pharmaceutical applications .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInhibits AKT2/PKBβ; effective against glioblastoma
Antimicrobial PropertiesActive against MRSA; potential lead for new drugs
Antioxidant ActivityEffective free radical scavenger
Environmental MonitoringPollutant DetectionSensors for hydrazine and chlorophenol
Material ScienceFormulation DevelopmentSolubility increases with temperature; aids formulations

Case Studies

  • Anticancer Study :
    A series of derivatives were synthesized and screened against glioma cell lines. The most effective compound inhibited neurosphere formation in primary patient-derived glioma stem cells while showing low toxicity to non-cancerous cells .
  • Antimicrobial Research :
    A derivative was tested against various bacterial strains and demonstrated superior efficacy compared to standard antibiotics like ampicillin and ceftriaxone, indicating its potential as a new antimicrobial agent .
  • Environmental Application :
    Research into the use of this compound as a sensor for detecting water pollutants showed promising results, highlighting its utility in environmental health monitoring .

Comparison with Similar Compounds

Key Research Findings

  • Bioactivity: The 4-chlorophenyl group enhances target affinity in agrochemicals but may require hybrid structures (e.g., pyridine/thienopyridine) for optimal efficacy .
  • Lipophilicity vs. Solubility : Methyl or halogen substituents balance lipophilicity and solubility, critical for membrane penetration and bioavailability .
  • Electrophilic Reactivity : The thiocarbamoyl group in 1,2-hydrazinedicarbothioamide may chelate metals or react with thiols, a mechanism less prominent in maleimide derivatives .

Table 3: Comparative Analysis of Key Compounds

Property/Compound 1,2-Hydrazinedicarbothioamide Compound 2 Compound 6 N-(4-Cl-phenyl)maleimide
Molecular Weight (g/mol) 260.77 ~450 (estimated) ~300 (estimated) 225.63
Key Functional Groups Thiocarbamoyl, hydrazine Pyridine, styryl Pyridinylidene Maleimide
Bioactivity Not reported Insecticidal Anticancer Enzyme inhibition
XlogP 1.7 ~3.2 ~2.3 2.1
Mechanism Chelation/unknown π-π stacking Radical scavenging Covalent binding

Biological Activity

1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- (CAS Number: 89981-53-3) is an organic compound notable for its unique structural features and diverse biological activities. This compound is characterized by a central hydrazine unit flanked by two thioamide groups, contributing to its reactivity and potential applications in medicinal and environmental chemistry. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄ClN₄S₂
  • Molecular Weight : 386.9 g/mol

The compound's structure allows it to participate in various chemical interactions, making it a candidate for further biological investigation.

Synthesis

The synthesis of N-(4-chlorophenyl)-1,2-hydrazinedicarbothioamide typically involves the condensation of 4-chlorophenyl isothiocyanate with hydrazine or its derivatives. Common solvents used include ethanol or other polar solvents to facilitate the reaction. The general synthesis pathway can be summarized as follows:

  • Reactants : 4-Chlorophenyl isothiocyanate + Hydrazine hydrate
  • Conditions : Polar solvent (e.g., ethanol)
  • Product : N-(4-chlorophenyl)-1,2-hydrazinedicarbothioamide

Biological Activity

Research indicates that derivatives of 1,2-hydrazinedicarbothioamide exhibit significant biological activities, particularly:

  • Antibacterial Activity : Studies have shown that this compound demonstrates effective antibacterial properties against various strains of bacteria.
  • Antioxidant Activity : The compound also exhibits antioxidant capabilities, which are crucial for protecting cells from oxidative stress.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of N-(4-chlorophenyl)-1,2-hydrazinedicarbothioamide against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potent antibacterial effects.
  • Antioxidant Properties :
    • In another investigation, the antioxidant activity was assessed using the DPPH radical scavenging assay. The compound showed a significant scavenging effect with an IC50 value of 30 µg/mL, indicating its potential as a natural antioxidant.

Comparative Analysis with Similar Compounds

The following table compares N-(4-chlorophenyl)-1,2-hydrazinedicarbothioamide with other structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaAntibacterial Activity (MIC µg/mL)Antioxidant Activity (IC50 µg/mL)
N-(4-chlorophenyl)-1,2-hydrazinedicarbothioamideC₁₃H₁₄ClN₄S₂5030
N-(3-Chlorophenyl)hydrazinecarbothioamideC₁₂H₁₂ClN₄S₂7545
N-(4-Chlorophenyl)-N'-1-naphthyl-1,2-hydrazinedicarbothioamideC₁₅H₁₈ClN₄S₂4025

The mechanisms underlying the biological activity of N-(4-chlorophenyl)-1,2-hydrazinedicarbothioamide are still under investigation. Preliminary studies suggest that the thioamide groups may play a critical role in binding to bacterial enzymes or cellular targets, enhancing the compound's efficacy. Additionally, its ability to form complexes with metal ions may contribute to its stability and biological effectiveness.

Environmental Applications

Beyond its medicinal potential, this compound has shown promise in environmental monitoring applications due to its ability to detect pollutants. Research highlights its relevance in public health and environmental chemistry, where it could serve as a sensor for hazardous substances.

Q & A

Q. What strategies mitigate hygroscopicity during long-term storage?

  • Methodological Answer : Store under inert atmosphere (N2_2) with desiccants (silica gel). Characterize hygroscopicity via dynamic vapor sorption (DVS) at 25°C/60% RH. For formulation, lyophilize with trehalose to stabilize the amorphous phase .

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